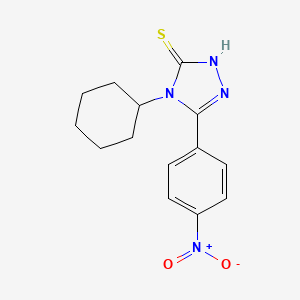
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol, also known as CNPTT, is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, it has been reported that this compound inhibits the growth of fungi by disrupting the fungal cell wall and membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to possess significant biochemical and physiological effects. It has been reported that this compound inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to possess significant antioxidant activity. Furthermore, this compound has been reported to possess significant anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol possesses several advantages and limitations for lab experiments. The advantages include its simple and efficient synthesis method, high purity, and significant biological activity. The limitations include its low solubility in water, which limits its biological activity, and its potential toxicity, which requires careful handling.
Orientations Futures
There are several future directions for the research on 4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol. One of the future directions is to study the potential applications of this compound in the field of nanotechnology. Additionally, further studies are required to investigate the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and material science. Finally, it is essential to study the toxicity and safety of this compound to determine its potential as a therapeutic agent.
Méthodes De Synthèse
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclohexyl isothiocyanate with 4-nitrophenyl hydrazine hydrochloride in the presence of triethylamine. The reaction takes place under reflux conditions in ethanol, and the product is obtained in good yield with high purity. The synthesized compound can be characterized using various spectroscopic techniques such as NMR, IR, and MS.
Applications De Recherche Scientifique
4-Cyclohexyl-5-(4-nitrophenyl)-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the field of medicine, this compound has been shown to possess significant anticancer, antifungal, and antibacterial activities. It has been reported that this compound inhibits the growth of various cancer cell lines such as MCF-7, HeLa, and A549. Additionally, this compound has been shown to possess potent antifungal activity against Candida albicans and Aspergillus niger. In the field of agriculture, this compound has been reported to possess significant herbicidal activity against various weed species. Furthermore, this compound has been used as a corrosion inhibitor in the material science field.
Propriétés
IUPAC Name |
4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLXPTUIFQZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)
![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)

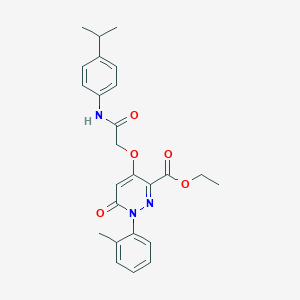
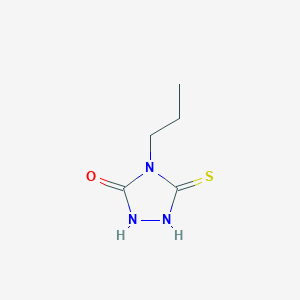
![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)
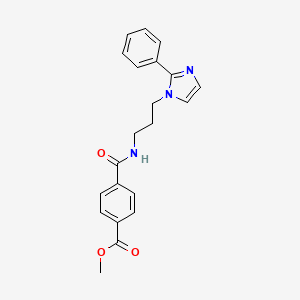
![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)
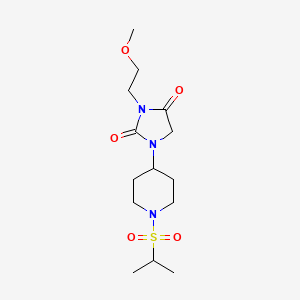
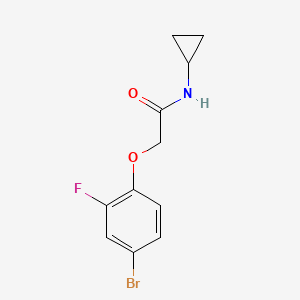
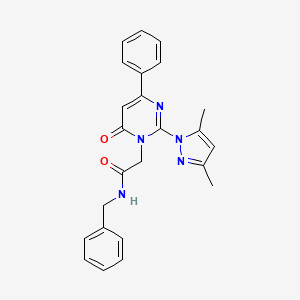
![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)
